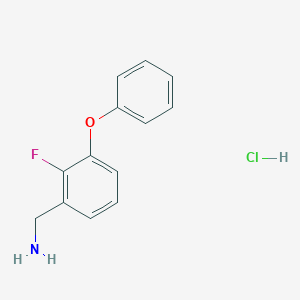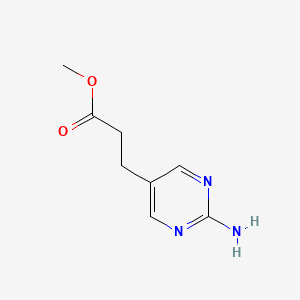![molecular formula C9H17ClFN B11732924 (4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-1-bicyclo[222]octanyl)methanamine;hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and a methanamine group attached to a bicyclo[222]octane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane ring system, followed by the introduction of the fluorine atom and the methanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring system.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include receptor binding, enzyme inhibition, or modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
- (4-Bromo-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
- (4-Methyl-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride
Uniqueness
(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where specific interactions and reactivity are required.
Eigenschaften
Molekularformel |
C9H17ClFN |
|---|---|
Molekulargewicht |
193.69 g/mol |
IUPAC-Name |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H16FN.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h1-7,11H2;1H |
InChI-Schlüssel |
OUWCYELUICBBJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)
![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)

![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)


![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11732929.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)
